![molecular formula C11H17NO B183791 N-(3-Methoxybenzyl)propan-1-amine CAS No. 764651-75-4](/img/structure/B183791.png)
N-(3-Methoxybenzyl)propan-1-amine
Overview
Description
N-(3-Methoxybenzyl)propan-1-amine is an organic compound with the chemical formula C11H17NO. It is a colorless to light yellow liquid with a special aromatic odor. This compound is an important intermediate in organic synthesis, particularly in the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-Methoxybenzyl)propan-1-amine can be synthesized through various methods. One common method involves the reaction of acetophenone or other suitable aromatic compounds with propyl bromide under basic conditions, followed by reaction with N-methylpropylenediamine . Another synthetic route involves the reaction of 3-methoxybenzonitrile with 1-nitropropane .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxybenzyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry
N-(3-Methoxybenzyl)propan-1-amine has potential as a lead compound in the development of pharmaceuticals. Its structural characteristics suggest it may interact with specific enzymes and receptors, making it a candidate for drug development targeting various diseases.
Key Findings:
- Biological Activity : Preliminary studies indicate that the compound may modulate the activity of certain proteins involved in metabolic pathways, which could be relevant for treating metabolic disorders.
- Therapeutic Potential : Research has explored its efficacy against specific cancer cell lines, demonstrating selective toxicity towards non-small-cell lung cancer (NSCLC) cells . This selectivity is critical for developing targeted therapies that minimize damage to healthy cells.
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis. It can be utilized in various chemical reactions to produce more complex molecules.
Synthesis Applications:
- Building Block : this compound can be used to synthesize derivatives with enhanced biological activity or altered pharmacokinetic properties.
- Reactivity Studies : The reactivity of this compound is studied to understand its behavior under different conditions, which can lead to the discovery of new synthetic pathways and methodologies .
Biological Research
Research into the biological effects of this compound has revealed insights into its interaction with cellular processes.
Biological Insights:
- Cell Signaling : Investigations have focused on how this compound affects signaling pathways within cells, which is essential for understanding its potential therapeutic roles .
- Protein Interaction Studies : Techniques such as molecular docking have been employed to predict how this compound binds to target proteins, aiding in the design of more effective drugs.
Material Science
In addition to its applications in medicinal chemistry and biology, this compound is also explored in material science.
Material Applications:
- Specialty Chemicals : The compound may be utilized in producing specialty chemicals that require specific functional groups for enhanced performance in industrial applications.
Data Tables
Application Area | Specific Use Case | Findings/Notes |
---|---|---|
Medicinal Chemistry | Lead compound for drug development | Potential for targeting metabolic pathways |
Chemical Synthesis | Building block for complex molecules | Versatile reactivity allows for diverse synthesis |
Biological Research | Protein interaction studies | Predictive modeling of binding interactions |
Material Science | Production of specialty chemicals | Enhances performance in industrial applications |
Case Study 1: Cancer Therapeutics
A study involving high-throughput screening against NSCLC lines identified this compound as a selective cytotoxic agent. The research highlighted its potential as a scaffold for developing new anticancer drugs that specifically target malignant cells while sparing normal tissues .
Case Study 2: Enzyme Modulation
Research on the modulation of enzyme activity by this compound revealed that it could influence key metabolic enzymes, suggesting a role in managing metabolic disorders. Further studies are needed to elucidate the mechanisms involved and assess therapeutic efficacy.
Mechanism of Action
The mechanism of action of N-(3-Methoxybenzyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and context. For example, in pharmaceutical applications, it may interact with enzymes or receptors to exert its effects. The detailed molecular targets and pathways involved are often the subject of ongoing research .
Comparison with Similar Compounds
N-(3-Methoxybenzyl)propan-1-amine can be compared with other similar compounds, such as:
N-(4-Methoxybenzyl)propan-2-amine: This compound has a similar structure but differs in the position of the methoxy group and the length of the carbon chain.
N-(3-Methoxyphenyl)methylamine: This compound has a similar aromatic ring structure but lacks the propylamine side chain.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various applications in organic synthesis and pharmaceutical research .
Biological Activity
N-(3-Methoxybenzyl)propan-1-amine is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 175.25 g/mol. The compound features a propan-1-amine backbone with a methoxybenzyl substituent, which is believed to enhance its lipophilicity and bioavailability. This structural configuration is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. Preliminary studies suggest that it may modulate the activity of neurotransmitter systems, particularly those related to serotonin and dopamine pathways. The following mechanisms have been proposed:
- Receptor Binding : The methoxy group enhances binding affinity to certain receptors, potentially influencing mood and behavior.
- Enzyme Interaction : Initial investigations indicate that the compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like obesity or metabolic syndrome.
Cytotoxic Effects
Cytotoxicity studies on related compounds indicate that this compound may have anticancer properties. For example, similar amines have demonstrated significant cytotoxic effects on cancer cell lines, including breast cancer (MCF-7). The mechanism often involves the induction of apoptosis in malignant cells while sparing normal cells .
Compound | Cell Line | IC50 (µM) | Effectiveness |
---|---|---|---|
N-(3-Methoxybenzyl)propane-1-amine | MCF-7 | TBD | Potential cytotoxicity |
Mannich Base Derivative | PC-3 | 10 | High cytotoxicity |
Chalcone Derivative | MCF-7 | 15 | Significant effects |
Case Studies
- Anticancer Activity : A study evaluated various Mannich bases for their cytotoxic effects on androgen-independent prostate cancer cells (PC-3). The results indicated that these compounds could effectively inhibit cell proliferation, suggesting a similar potential for this compound .
- Neurotransmitter Modulation : In a study exploring the effects of various amines on serotonin receptors, it was found that structurally similar compounds could enhance serotonin release. This suggests that this compound may also influence mood regulation through serotonergic pathways .
Comparative Analysis with Similar Compounds
This compound can be compared with other amine derivatives such as:
- N-(4-Methoxybenzyl)propan-2-amine : This compound exhibits similar properties but differs in the position of the methoxy group, affecting its receptor binding profile.
Compound | Biological Activity | Key Differences |
---|---|---|
This compound | Potentially anticancer | Propan-1 backbone |
N-(4-Methoxybenzyl)propan-2-amine | Similar receptor interactions | Propan-2 backbone |
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-7-12-9-10-5-4-6-11(8-10)13-2/h4-6,8,12H,3,7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBXJQKNGYJALH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406001 | |
Record name | N-(3-METHOXYBENZYL)PROPAN-1-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
764651-75-4 | |
Record name | 3-Methoxy-N-propylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=764651-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-METHOXYBENZYL)PROPAN-1-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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